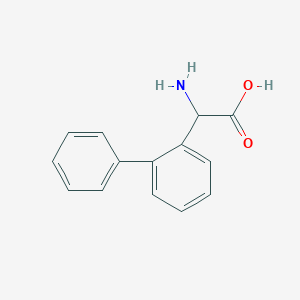

Amino-biphenyl-2-YL-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-amino-2-(2-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17) |

InChI Key |

FSCAPPLHQKZYEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N |

Origin of Product |

United States |

Contextualization of the Biphenyl Acetic Acid Scaffold in Research

The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, is a foundational structure in synthetic organic chemistry and the study of natural products. ajgreenchem.comnih.gov These compounds and their variations are frequently found in medicinally active substances and commercial pharmaceuticals. ajgreenchem.com Biphenyls undergo electrophilic substitution reactions, similar to benzene. ajgreenchem.com

The addition of a carboxylic acid group to the biphenyl structure creates biphenyl carboxylic acids, which have been identified as important components in various pharmaceuticals. ajgreenchem.com This functional group can increase the hydrophilicity and polarity of a molecule, which in turn can influence its bioavailability. ajgreenchem.com Well-known examples of biphenyl-derived carboxylic acids include Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID), and Diflunisal, which also possesses anti-inflammatory, analgesic, and antipyretic properties. ajgreenchem.com Another example is Fenbufen, used for treating inflammation associated with conditions like osteoarthritis. ajgreenchem.com

The synthesis of biphenyl acetic acids is an active area of research, with various catalytic systems being explored to create these structures efficiently and in an environmentally friendly manner. researchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction is a common method used for their synthesis, with ongoing research focused on developing more effective catalysts for this process. researchgate.net

Significance of Amino Substitution at the Biphenyl 2 Yl Position in Academic Investigations

The introduction of an amino group (—NH2) to a molecule can significantly alter its chemical and biological properties. Amino acids and their derivatives are extensively studied and have a wide range of applications, including acting as ligands for metal complexes with pharmaceutical potential. researchgate.netresearchgate.net The presence of both an amino group and a carboxylic acid group, as seen in amino-biphenyl-2-YL-acetic acid, creates a molecule with characteristics of an amino acid. These types of molecules are crucial building blocks for various biologically important compounds. researchgate.neteurekaselect.com

Specifically, the position of the amino group on the biphenyl (B1667301) ring system is critical. The "2-YL" designation indicates that the acetic acid group and the amino group are attached to the same phenyl ring at positions 1 and 2, respectively, with the second phenyl ring also at position 2. This specific arrangement, known as 2-aminobiphenyl (B1664054), is a recognized chemical entity. wikipedia.orgnih.gov Palladacycles derived from 2-aminobiphenyl are known to be effective catalysts in cross-coupling reactions, a fundamental process in organic synthesis. wikipedia.org

The substitution of an amino group can influence a molecule's ability to interact with biological targets. In the context of drug design, introducing amino groups can improve solubility, enhance active transport, and potentially increase bioavailability. mdpi.com Research has shown that even a single amino acid substitution in a protein can significantly alter its function, highlighting the profound impact an amino group can have. nih.gov

Overview of Current Research Trajectories Involving Amino Biphenyl 2 Yl Acetic Acid and Its Analogues

Current research involving amino-biphenyl-2-YL-acetic acid and its analogues spans several areas of chemical and biological science. The synthesis of this compound and its derivatives remains a key focus. For instance, the synthesis of related structures like 2-[(3,4,5-triphenyl)phenyl]acetic acid involves multi-step chemical reactions. mdpi.com

In the realm of medicinal chemistry, derivatives of amino acids are being investigated for a wide range of therapeutic applications. researchgate.net Research has explored the potential of amino acid derivatives as antimicrobial, anti-inflammatory, and anticancer agents. eurekaselect.commdpi.comnih.gov For example, studies have shown that modifying natural products with amino acid groups can enhance their anti-tumor activity. mdpi.com

Furthermore, the structural framework of these compounds makes them interesting candidates for the development of novel catalysts and materials. researchgate.net The ability of the amino and carboxylic acid groups to coordinate with metal ions is a property that is exploited in the creation of new metal complexes with potential catalytic or biological activity. researchgate.net The investigation of how structural modifications, such as the introduction of different alkyl groups, affect the biological activity of similar complex molecules is an active area of research, as seen in the development of potent enzyme inhibitors. acs.org

Data on Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Key Properties/Research Area |

| 2-Aminobiphenyl (B1664054) | [1,1′-Biphenyl]-2-amine | 90-41-5 | C12H11N | Precursor for catalysts, colorless solid. wikipedia.orgnih.gov |

| (R)-Amino-biphenyl-2-YL-acetic acid | Not specified | 1228570-53-3 | Not specified | Chiral amino acid derivative. chemicalbook.com |

| (4'-Amino-biphenyl-4-yl)-acetic acid methyl ester | methyl (4'-amino[1,1'-biphenyl]-4-yl)acetate | 1123169-02-7 | C15H15NO2 | Light yellow solid, purity 96%. sigmaaldrich.com |

| 2-Amino-2-(4-phenylphenyl)acetic acid | 2-amino-2-(4-phenylphenyl)acetic acid | 221101-61-7 | Not specified | Used in industrial and scientific research. echemi.com |

Synthetic Methodologies and Reaction Pathways of this compound and its Derivatives

The synthesis of this compound, a non-proteinogenic α-amino acid, and its derivatives involves a multistep process. The construction of this molecule relies on the initial formation of the 2-aminobiphenyl core, followed by the introduction of the acetic acid side chain. Subsequent derivatization allows for extensive exploration of its chemical space for various applications.

Computational Chemistry and in Silico Modeling of Amino Biphenyl 2 Yl Acetic Acid

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanics forms the theoretical foundation for describing the behavior of electrons in molecules. Density Functional Theory (DFT) is a class of QM methods that is particularly effective for studying medium to large-sized molecules, offering a balance between accuracy and computational cost. These calculations are fundamental to understanding the electronic characteristics and reactivity of Amino-biphenyl-2-YL-acetic acid.

DFT calculations can elucidate the electronic structure of this compound, providing a quantitative basis for predicting its chemical reactivity. By solving approximations of the Schrödinger equation, properties such as the distribution of electrons, molecular orbital energies, and electrostatic potential can be determined.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). ijcce.ac.irnih.gov In this compound, negative potential would be concentrated around the oxygen atoms of the carboxylic acid and the lone pair of the amino group, while positive potential would be found near the acidic and amine hydrogens.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples based on DFT studies of similar aromatic amino acids and biphenyl (B1667301) derivatives.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Correlates with chemical stability and reactivity. ijcce.ac.ir |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. nih.gov |

Conformational analysis using computational methods involves systematically rotating this bond and calculating the molecule's potential energy at each step. This process maps out the energetic landscape, identifying low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. ic.ac.uk For biphenyl derivatives, there is a delicate balance between two main forces: steric hindrance between substituents at the ortho positions, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. nih.gov In the case of this compound, the presence of the amino and acetic acid groups at the 2-position creates significant steric strain, forcing the rings into a non-planar arrangement with a substantial dihedral angle. libretexts.orgutah.edu

Table 2: Example Potential Energy Profile for Biphenyl Torsional Rotation Note: This table illustrates the general energy trend for an ortho-substituted biphenyl system. The exact values for this compound would require specific calculation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Notes |

| 0 | +5.0 | Planar, high steric strain (eclipsed) |

| 45-60 | 0.0 | Energy minimum, stable twisted conformer |

| 90 | +2.0 | Perpendicular, transition state, loss of conjugation |

| 135-150 | 0.0 | Energy minimum, stable twisted conformer (enantiomer) |

| 180 | +5.0 | Planar, high steric strain (eclipsed) |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is central to structure-based drug design, helping to rationalize a compound's biological activity and guide the design of more potent inhibitors.

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. Successful docking relies on identifying favorable intermolecular interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and π-π stacking. nih.gov

For this compound, its functional groups would allow for a variety of interactions. The carboxylic acid can act as a strong hydrogen bond donor and acceptor, and can form a salt bridge (ionic interaction) if deprotonated. The amino group can also serve as a hydrogen bond donor. The two phenyl rings provide a large hydrophobic surface area for van der Waals and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the protein's active site. nih.govnih.gov Studies on other biphenyl-based inhibitors have confirmed that interactions with key residues such as Tyr56, Met115, and Ala121 are crucial for binding in certain targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a ligand-based drug design approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org By building a mathematical model, QSAR can be used to predict the activity of new, unsynthesized molecules.

The first step in a QSAR study is to assemble a "training set" of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values). nih.gov For each compound, a set of numerical parameters, or "molecular descriptors," are calculated to represent its physicochemical properties.

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the activity. nih.govnih.gov A typical QSAR model might take the form:

log(1/IC50) = c1Descriptor1 + c2Descriptor2 + ... + constant

The predictive power of the model is assessed through rigorous validation, often using a separate "test set" of compounds and metrics like the cross-validated correlation coefficient (q²). nih.gov A robust model can then be used to screen virtual libraries of compounds, prioritizing those predicted to have the highest activity for synthesis and testing.

The selection of descriptors is critical to building a meaningful QSAR model. These descriptors quantify various aspects of a molecule's structure and can be broadly categorized.

Topological Descriptors : These are 2D descriptors derived from the graph representation of the molecule. They encode information about molecular size, shape, and branching. researchgate.netnih.gov Examples include the Wiener index (related to branching) and Topological Polar Surface Area (TPSA), which is particularly useful for predicting cell permeability. nih.gov

Electronic Descriptors : These descriptors quantify the electronic properties of the molecule, often calculated using QM methods. frontiersin.org They include dipole moment, polarizability, and HOMO/LUMO energies. The Hammett electronic parameter (σ) is another classic descriptor that quantifies the electron-donating or -withdrawing effect of substituents on an aromatic ring. nih.gov

By analyzing the coefficients in the final QSAR equation, researchers can identify which descriptors have the most significant impact on biological activity. For a series of this compound analogs, a QSAR study might reveal that activity is positively correlated with TPSA and negatively correlated with the HOMO-LUMO gap, suggesting that increased polarity and reactivity enhance the desired biological effect.

Table 3: Common Descriptor Classes in QSAR Studies

| Descriptor Class | Example(s) | Property Represented |

| Topological | Wiener Index, Connectivity Indices, TPSA | Molecular size, branching, polarity, shape frontiersin.orgresearchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Polarity, reactivity, charge distribution nih.govnih.gov |

| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, molecular volume nih.gov |

| Steric | Sterimol Parameters | Three-dimensional size and shape of substituents |

In Silico Prediction of ADME-Related Properties (Excluding Human Data)

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery pipeline. In silico methods, which utilize computational models to predict these properties, have become indispensable for rapidly screening large libraries of compounds and prioritizing those with favorable pharmacokinetic profiles. nih.gov For this compound, while specific experimental data is limited in publicly accessible literature, its ADME properties can be predicted using a variety of established computational models. These predictions are based on its structural features—the biphenyl core, the amino group, and the acetic acid moiety.

Physicochemical properties are fundamental to ADME prediction. For this compound, key descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are calculated. These descriptors are then used in quantitative structure-property relationship (QSPR) models to forecast its behavior.

Absorption: Predictions for intestinal absorption are often based on models like the Caco-2 cell permeability model. For a molecule like this compound, its moderate lipophilicity and the presence of both hydrogen bond donors and acceptors would suggest a balance between solubility and membrane permeability, likely resulting in good oral absorption. researchgate.net

Distribution: The volume of distribution (Vd) and plasma protein binding (PPB) are key parameters for understanding a compound's distribution. The biphenyl structure may contribute to higher plasma protein binding due to hydrophobic interactions. researchgate.net Blood-brain barrier (BBB) penetration is another critical aspect; the presence of the polar acetic acid and amino groups would likely limit its ability to cross the BBB.

Metabolism: The metabolic fate of this compound can be predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. The biphenyl rings are susceptible to hydroxylation, and the amino group can undergo N-acetylation or N-dealkylation. The acetic acid moiety is generally less prone to metabolism but can undergo conjugation reactions. In silico models can predict which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. mdpi.com

Excretion: Predictions of excretion pathways are often linked to the compound's physicochemical properties. The presence of the carboxylic acid group suggests that renal clearance could be a significant route of excretion.

Below is an illustrative data table of predicted ADME-related properties for this compound, generated based on typical values for compounds with similar structural motifs.

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests a balance between passive diffusion and active transport. |

| Distribution | ||

| Plasma Protein Binding | >90% | High binding may affect the free concentration of the drug. |

| BBB Permeability | Low | Unlikely to have significant central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Clearance | Likely | The carboxylic acid group increases the likelihood of renal excretion. |

This table contains illustrative data based on computational models for structurally related compounds and does not represent experimentally verified values for this compound.

Theoretical Insights into Mechanisms of Action

Theoretical and computational methods, particularly molecular docking, are powerful tools for elucidating the potential mechanisms of action of a compound by predicting its binding affinity and mode of interaction with biological targets. frontiersin.org For this compound, its structural similarity to known pharmacologically active biphenyl derivatives suggests several potential mechanisms of action that can be explored theoretically.

Biphenyl derivatives are known to target a range of proteins, including enzymes and receptors. researchgate.net The specific substitution pattern of this compound—with an amino group on one ring and an acetic acid on the other—provides distinct pharmacophoric features for molecular recognition.

Enzyme Inhibition: A common mechanism for biphenyl carboxylic acids is the inhibition of enzymes. For instance, some biphenyl derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. ajgreenchem.com Molecular docking studies could be employed to place this compound into the active site of COX-1 and COX-2. The carboxylic acid moiety could form key hydrogen bonds with active site residues like Arg120 and Tyr355, while the biphenyl core could fit into the hydrophobic channel of the enzyme. The amino group could provide additional interactions, potentially influencing selectivity.

Another potential target class is bacterial enzymes. Some biphenyl compounds have been investigated as antibacterial agents by targeting enzymes essential for bacterial survival, such as β-ketoacyl-acyl carrier protein synthase (FabH). nih.gov Docking simulations could reveal if this compound can form favorable interactions within the active site of such enzymes.

Receptor Modulation: While less common for this structural class, the aminobiphenyl scaffold could potentially interact with various receptors. Theoretical studies could screen this compound against a panel of receptors to identify any potential binding.

The following table outlines a hypothetical molecular docking study of this compound against two potential enzyme targets. The binding energies are illustrative and would need to be calculated using specific docking software.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Theoretical Interactions |

| COX-2 | -8.5 | The carboxylate group forms a salt bridge with a key arginine residue. The biphenyl rings occupy a hydrophobic pocket. |

| FabH | -7.2 | Hydrogen bonding between the amino group and a backbone carbonyl. The acetic acid interacts with a polar residue at the active site entrance. |

This table contains hypothetical data from theoretical molecular docking simulations and is for illustrative purposes only.

Ultimately, these theoretical insights provide a rational basis for further experimental validation. The predicted binding modes and affinities can guide the design of new analogs with improved potency and selectivity, demonstrating the synergistic relationship between computational and experimental approaches in drug discovery. researchgate.netresearchgate.net

Preclinical Biological Activity and Pharmacological Mechanisms of Amino Biphenyl 2 Yl Acetic Acid Analogues

In Vitro Studies on Cellular Signaling Pathways and Protein Targets

In vitro assays are crucial for identifying the specific proteins, enzymes, and receptors that a compound interacts with, providing a mechanistic basis for its pharmacological effects. Analogues of amino-biphenyl-2-yl-acetic acid have been profiled against a range of biological targets.

The ability of this class of compounds to inhibit key enzymes involved in pathological processes has been a major focus of investigation.

Aldose Reductase (AR): As the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol, aldose reductase is a key target for preventing diabetic complications. openmedicinalchemistryjournal.com A number of acetic acid derivatives have been synthesized and tested for their ability to inhibit aldose reductase (ALR2). nih.gov Studies on various arylacetic acids have shown that the structural features of the molecule are critical for potent inhibition. For instance, research on acetic acid derivatives with a five-membered heterocyclic core revealed that compounds with a phenyl group substitution were potent inhibitors, with activity in the submicromolar range. nih.gov Lengthening this to a benzyl (B1604629) group generally reduced the inhibitory potency, highlighting a specific spatial requirement within the enzyme's active site. nih.gov This suggests that the biphenyl (B1667301) scaffold of this compound could fit within the active site, while the acetic acid portion provides a key interaction point.

Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is a critical enzyme in the synthesis of triglycerides, and its inhibition is a therapeutic strategy for metabolic diseases. rsc.orgmanchester.ac.ukmedchemica.com A series of biphenyl acetic acid inhibitors of DGAT1 have been optimized, leading to the discovery of potent compounds like AZD2353. rsc.orgmanchester.ac.uk This research demonstrated that focusing on ligand efficiency and conformational restriction could yield inhibitors with excellent potency. Other studies on DGAT1 inhibitors have identified compounds like T863, which acts on the acyl-CoA binding site of the enzyme. semanticscholar.org While not a biphenyl acetic acid itself, its mechanism provides insight into how these compounds might function. Inhibition of DGAT1 in in vitro models has been shown to reduce triglyceride formation in cells. semanticscholar.org

Cyclooxygenase (COX): The biphenyl acetic acid structure is related to several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for prostaglandin (B15479496) synthesis in the inflammation pathway. nih.gov Quantitative structure-activity relationship (QSAR) studies on 4',5-disubstituted biphenyl acetic acids have been conducted to optimize their COX-inhibiting activity. nih.gov In vitro assays have determined the inhibitory concentrations (IC50) for various analogues. For example, novel indomethacin (B1671933) analogues, which contain a related chemical structure, showed potent COX-2 inhibition with IC50 values as low as 0.34 µM. mdpi.com Similarly, certain phenoxy acetic acid derivatives exhibited strong COX-2 inhibition (IC50 = 0.06–0.09 μM) and high selectivity over the COX-1 isoform. mdpi.com The selectivity for COX-2 is a desirable feature to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Acetic Acid Analogues

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Indomethacin Analogues | COX-2 | 0.34 µM - 1.39 µM | mdpi.com |

| Phenoxy Acetic Acid Derivatives | COX-2 | 0.06 µM - 0.09 µM | mdpi.com |

| Oxadiazole Acetic Acids | Aldose Reductase (ALR2) | Submicromolar range | nih.gov |

| Biphenyl Acetic Acids (e.g., AZD2353) | DGAT1 | Potent Inhibition (Specific IC50 not stated in abstract) | rsc.org |

Beyond enzymes, G-protein coupled receptors (GPCRs) are important targets. The lysophosphatidic acid receptor 1 (LPA1) has been identified as a key mediator in fibrotic diseases. A novel, orally active LPA1 receptor antagonist, AM966, which is a biphenyl-isoxazole acetic acid derivative, has been extensively studied. In vitro assays demonstrated that AM966 is a potent and selective antagonist of human LPA1 receptors. It was shown to inhibit LPA-stimulated intracellular calcium release in cells expressing human LPA1 with a half-maximal inhibitory concentration (IC50) of 17 nM. The compound was over 100-fold more selective for human LPA1 compared to other human LPA receptors.

The effects of these analogues extend to complex cellular behaviors.

Glycation: The non-enzymatic reaction between sugars and proteins forms advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging. nih.gov While direct studies on this compound are limited, research into other compounds shows that antioxidant and dicarbonyl-trapping activities are key to inhibiting glycation. journal-jop.org For example, flavonoids such as baicalin (B1667713) and luteolin, which contain aromatic ring structures, have demonstrated high antiglycation activity, inhibiting up to 90.4% of AGE formation in vitro. nih.gov The antioxidant properties of these types of compounds are believed to contribute significantly to their antiglycation effects by scavenging free radicals produced during the process. journal-jop.orgnih.gov

Chemotaxis: The directed migration of cells, or chemotaxis, is a fundamental process in inflammation and fibrosis. The LPA1 receptor is known to mediate the chemotaxis of fibroblasts. The LPA1 antagonist AM966 was shown to inhibit the LPA-induced chemotaxis of human IMR-90 lung fibroblasts, which express LPA1 receptors, with an IC50 value of 181 nM. This demonstrates that by blocking the LPA1 receptor, biphenyl acetic acid analogues can interfere with pro-fibrotic cellular processes.

The biological activity of a compound is also defined by its interactions with other molecules, including proteins and biological membranes.

Protein Interactions: Molecular docking studies have shown that indomethacin analogues can form hydrogen bonds with amino acid residues within the active site of the COX-2 protein. mdpi.com Other research has identified that the F-box protein FBXO22, a component of the ubiquitin-proteasome system for protein degradation, can be recruited by small molecules containing an alkylamine group. nih.gov This suggests a potential, though currently speculative, mechanism whereby this compound analogues could interact with cellular machinery involved in protein turnover. nih.govnih.govresearchgate.net

Membrane Interactions: As many of their targets (like COX and GPCRs) are membrane-bound, the interaction of these compounds with the cell membrane is relevant. Studies on structurally related NSAIDs show they can interact with and alter the properties of membrane mimics. These interactions can influence membrane conductance and may involve temporary pore formation. nih.govresearchgate.net The location of the compounds within the lipid bilayer is governed by a complex interplay of forces, with the charged carboxylic acid group likely interacting with the polar headgroup region and the hydrophobic biphenyl portion penetrating the lipid core. researchgate.net

In Vivo Pharmacological Evaluation in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their activity and efficacy in a complex biological system.

The anti-inflammatory effects of biphenyl acetic acid analogues and related compounds have been confirmed in various animal models.

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute inflammation. Novel biphenyl-4-carboxylic acid derivatives exhibited significant anti-inflammatory activity in this test. nih.gov Similarly, some phenoxy acetic acid derivatives significantly reduced paw thickness and weight in carrageenan-injected rats, with one compound showing a 63.35% inhibition of paw thickness. mdpi.com Prodrugs of flurbiprofen (B1673479), a biphenyl propionic acid, also significantly reduced inflammation in this model.

Acetic Acid-Induced Writhing: This model assesses peripheral analgesic activity, which is linked to inflammation. A flurbiprofen prodrug demonstrated significant analgesic effects, reducing the number of writhes by 75%, which was superior to the parent drug. nih.gov This effect is attributed to the inhibition of prostaglandin release in response to the acetic acid irritant. nih.gov

Bleomycin-Induced Lung Inflammation and Fibrosis: In a more complex disease model, the LPA1 antagonist AM966 was evaluated in mice with lung injury induced by bleomycin. The compound was found to reduce not only fibrosis but also vascular leakage and inflammation at multiple time points following the injury. This demonstrates a potent in vivo anti-inflammatory effect in a disease-relevant context.

Table 2: In Vivo Anti-inflammatory Activity of Acetic Acid Analogues in Rodent Models

| Compound Class/Name | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | Carrageenan-Induced Paw Edema (Rat) | Up to 63.35% inhibition of paw thickness | mdpi.com |

| Flurbiprofen Prodrugs | Carrageenan-Induced Paw Edema (Rat) | Significant reduction in inflammation | |

| Flurbiprofen Prodrugs | Acetic Acid-Induced Writhing (Mouse) | 75% inhibition of writhing | nih.gov |

| AM966 (LPA1 Antagonist) | Bleomycin-Induced Lung Injury (Mouse) | Reduced inflammation and vascular leakage | |

| Biphenyl-4-carboxylic acid derivatives | Carrageenan Test (Rat) | Significant anti-inflammatory activities | nih.gov |

Analgesic Properties in Preclinical Pain Models

Derivatives of this compound have demonstrated notable analgesic effects in various preclinical pain models. For instance, certain amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have shown significant antinociceptive activity in both the formalin test, a model of tonic pain, and the oxaliplatin-induced neuropathic pain model in mice. nih.gov Specifically, compounds designated as 3 and 4 from this series exhibited not only antiseizure properties but also prominent analgesic effects. nih.gov Another study highlighted that some hybrid compounds, which combine pyrrolidine-2,5-dione and thiophene (B33073) rings, possess antinociceptive activity, as observed in writhing and hot plate tests. nih.gov

The exploration of N,N-disubstituted amino-ethyl ester derivatives of [1,1'-biphenyl]-4-acetic acid has also yielded compounds with potential analgesic properties, primarily by aiming to reduce the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The rationale involves modifying the acidic carboxylic group to an amino-alcohol ester, which can impart anticholinergic activity, thereby reducing gastric acid secretion and motility. nih.gov

Furthermore, the investigation into 5-HT4R antagonists has identified potent and selective compounds with antinociceptive action in animal models of analgesia, suggesting another avenue through which biphenyl-related structures can exert pain-relieving effects. acs.org

Analgesic Activity of Selected this compound Analogues

| Compound/Derivative | Preclinical Pain Model | Observed Effect |

|---|---|---|

| Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid (Compounds 3 & 4) | Formalin test (tonic pain), Oxaliplatin-induced neuropathic pain | Significant antinociceptive and antiallodynic activity nih.gov |

| Hybrid compounds with pyrrolidine-2,5-dione and thiophene rings | Writhing test, Hot plate test | Antinociceptive activity nih.gov |

| N,N-disubstituted amino-ethyl ester derivatives of [1,1'-biphenyl]-4-acetic acid | Not specified | Potential for reduced GI toxicity with maintained anti-inflammatory/analgesic effect nih.gov |

| 5-HT4R antagonist (Compound 12g) | Not specified | Significant antinociceptive effect acs.org |

Antiepileptic Potency in Seizure Models

A significant body of research has focused on the anticonvulsant properties of this compound analogues. Derivatives of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have demonstrated a broad spectrum of anticonvulsant activity in models such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6Hz psychomotor seizure tests in mice. nih.gov Notably, compounds 3 , 4 , and 7 from this series showed better protective indices than the reference drug, valproic acid. nih.gov

Similarly, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated, with some compounds showing activity in MES, 6 Hz, and scPTZ seizure tests. mdpi.com For instance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) exhibited a more favorable ED50 and protective index than valproic acid in the 6 Hz test. mdpi.com

Hybrid compounds incorporating a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core have also been investigated for their anticonvulsant effects. nih.gov Compounds 4 and 9 from this series were active in the MES test, and several others showed potency in the 6 Hz seizure model. nih.gov Further studies on amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids have identified compounds with broad-spectrum activity in MES, scPTZ, and 6 Hz seizure models. researchgate.net

The development of isatin-based derivatives has also yielded promising anticonvulsant agents. A series of isatin-containing compounds demonstrated favorable protection in both MES and pentylenetetrazole (PTZ) models in mice, with methoxylated derivatives showing significant anti-seizure activity in the MES model. nih.gov Thiazole-bearing hybrids have also been explored, with certain compounds showing excellent anticonvulsant activity in both PTZ and MES tests. mdpi.com

Anticonvulsant Activity of this compound Analogues in Preclinical Models

| Compound Series | Seizure Model(s) | Key Findings |

|---|---|---|

| Amides of 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid | MES, scPTZ, 6Hz | Broad-spectrum activity; some compounds superior to valproic acid. nih.gov |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6Hz, scPTZ | Compound 6 showed a better protective index than valproic acid in the 6Hz test. mdpi.com |

| Hybrid compounds with pyrrolidine-2,5-dione and thiophene rings | MES, 6Hz, scPTZ | Several compounds demonstrated anticonvulsant activity. nih.gov |

| Amides of 3-methyl/3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids | MES, scPTZ, 6Hz | Broad-spectrum activity with some compounds showing high potency. researchgate.net |

| Isatin-based derivatives | MES, PTZ | Favorable protection in both models. nih.gov |

| Thiazole-bearing hybrids | PTZ, MES | Excellent anticonvulsant activity for select compounds. mdpi.com |

Antifibrotic Effects in Organ-Specific Models (e.g., Lung Fibrosis)

While direct studies on this compound in fibrosis are limited, research into related compounds and pathways provides a basis for potential antifibrotic applications. The tyrosine kinase inhibitor nintedanib (B1663095), for instance, has shown efficacy in treating progressive fibrosing interstitial lung diseases (PF-ILDs). nih.gov In vitro, nintedanib inhibits the fibrotic phenotype of human lung fibroblasts from patients with various PF-ILDs by reducing proliferation, migration, and myofibroblast differentiation. nih.gov

Another area of investigation is the farnesoid X receptor (FXR). The FXR agonist obeticholic acid has demonstrated protective effects against bleomycin-induced lung fibrosis in rats. nih.gov It was found to suppress inflammation, epithelial-to-mesenchymal transition (EMT), and collagen deposition. nih.gov These findings suggest that targeting pathways involved in fibrosis with appropriately designed biphenyl analogues could be a viable therapeutic strategy.

Antimicrobial Activity of Derivatives

Derivatives of amino acids, including those with biphenyl-like structures, have been investigated for their antimicrobial properties. The general principle is that these compounds can act as structural analogs of amino acid intermediates in various microbial biosynthetic pathways, thereby inhibiting essential processes. nih.gov

A series of biphenyl and dibenzofuran (B1670420) derivatives have been synthesized and shown to exhibit potent antibacterial activities against both Gram-positive and Gram-negative antibiotic-resistant pathogens. mdpi.com For example, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) displayed strong inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. mdpi.com The structure-activity relationship study indicated that electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial activity. mdpi.com

Furthermore, cationic β-amino acid derivatives have been synthesized and evaluated for their antibacterial efficacy against the WHO priority multidrug-resistant (MDR) ESKAPE panel of pathogens. nih.gov Certain peptides incorporating these amino acids showed potent activity, with minimum inhibitory concentration (MIC) values in the low micromolar range against MDR pathogens. nih.gov Their mechanism of action appears to involve membrane disruption. nih.gov Thiazolidine-2,4-dione carboxamide and amino acid derivatives have also been synthesized, with some showing weak to moderate antibacterial and antifungal activity. mdpi.com

Antimicrobial Activity of Biphenyl and Amino Acid Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA, multidrug-resistant Enterococcus faecalis | Potent inhibitory activity with low MIC values. mdpi.com |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | MRSA, multidrug-resistant Enterococcus faecalis | Potent inhibitory activity with low MIC values. mdpi.com |

| Cationic β-amino acid peptide derivatives (P2 and P4) | MDR ESKAPE pathogens | Potent activity with low micromolar MICs; membrane disruption mechanism. nih.gov |

| Thiazolidine-2,4-dione amino acid derivatives | Gram-negative bacteria, Candida albicans | Weak to moderate antimicrobial and antifungal activity. mdpi.com |

Mechanistic Exploration of Biological Effects

Molecular Interactions with Enzymes and Receptors

The biological activities of this compound analogues are often attributed to their interactions with specific enzymes and receptors. For instance, the anticonvulsant effects of some amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid are thought to be mediated by their influence on neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov Similarly, in vitro radioligand binding studies on 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides suggest that their anticonvulsant action may involve interactions with sodium and calcium channels. researchgate.net

In the context of inflammation, derivatives of 2-(thiophen-2-yl)acetic acid, which share structural similarities with biphenyl acetic acid, have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov Molecular docking studies revealed that these compounds bind within the catalytic pocket of mPGES-1, forming hydrogen bonds and van der Waals interactions with key residues. nih.gov

The antimicrobial action of some amino acid derivatives is based on their ability to inhibit enzymes crucial for microbial survival. For example, some act as irreversible inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of bacterial peptidoglycan and fungal chitin. nih.gov

Investigation of Biochemical Pathways Modulation

The therapeutic effects of these compounds are also linked to their ability to modulate various biochemical pathways. The antifibrotic agent nintedanib, for example, works by inhibiting tyrosine kinases. nih.gov At a molecular level, it reduces the phosphorylation of the PDGF receptor and ERK1/2, thereby inhibiting the proliferation and migration of lung fibroblasts. nih.gov It also attenuates myofibroblast differentiation driven by TGF-β1 by reducing the phosphorylation of SMAD2/3. nih.gov

The antifibrotic effects of the FXR agonist obeticholic acid in the lung are associated with the downregulation of genes related to the extracellular matrix, such as TGF-β1, SNAI1, and SNAI2. nih.gov

In cancer research, some 2-(thiophen-2-yl)acetic acid derivatives that inhibit mPGES-1 have been shown to induce cell cycle arrest in the G0/G1 phase and, at later time points, apoptosis/necrosis in A549 lung cancer cells. nih.gov

The shikimate pathway, which is essential for M. tuberculosis but absent in mammals, represents an attractive target for new therapeutic agents. Type II dehydroquinase, an enzyme in this pathway, has been successfully targeted by inhibitors, demonstrating the potential for pathway-specific drug design. acs.org

Role of Structural Features in Activity Profile

The biological activity and pharmacological mechanisms of this compound analogues are intrinsically linked to their molecular architecture. The structure-activity relationship (SAR) of this class of compounds reveals that even minor modifications to the biphenyl core, the acetic acid moiety, or the amino group can significantly influence their therapeutic potential and target specificity. Research has demonstrated that the biphenyl scaffold serves as a crucial element for interaction with various biological targets, while the nature and position of substituents dictate the potency and selectivity of these interactions.

The spatial arrangement of the two phenyl rings in the biphenyl structure is a key determinant of biological activity. The planarity of the biphenyl system can be modulated by substituents at the ortho positions, which in turn affects how the molecule fits into the binding sites of enzymes or receptors. Furthermore, the electronic properties of substituents on the biphenyl rings, whether they are electron-donating or electron-withdrawing, play a pivotal role in the molecular interactions that govern the pharmacological effects. A review of various studies indicates that functional groups such as amino, hydroxyl, methoxy, and halogens can significantly alter the antimetastatic and antiproliferative activities of compounds. nih.gov

Impact of Substituents on the Biphenyl Rings

The nature and position of substituents on the biphenyl rings are critical in defining the pharmacological profile of this compound analogues. For instance, in the context of anticancer activity, the presence of a benzyloxy group on one of the phenyl rings has been shown to enhance cytotoxicity against breast cancer cell lines. ajgreenchem.com A library of biphenyl carboxylic acids demonstrated that a benzyloxy-substituted compound exhibited potent activity against both MCF-7 and MDA-MB-231 cell lines. ajgreenchem.com In contrast, an unsubstituted biphenyl carboxylic acid also showed good activity, indicating the inherent anticancer potential of the biphenyl scaffold itself. ajgreenchem.com

In the realm of antibacterial agents, the substitution pattern on the biphenyl core is equally important. Studies on biphenyl derivatives have indicated that the presence of a strong electron-withdrawing group, such as a trifluoromethyl group, on one of the phenyl rings, combined with hydroxyl groups on the other, is beneficial for antibacterial activity. mdpi.com This highlights the importance of electronic effects in the interaction with bacterial targets.

The following table summarizes the impact of different substituents on the anticancer activity of biphenyl carboxylic acid analogues against MCF-7 and MDA-MB-231 breast cancer cells.

| Compound ID | Biphenyl Ring Substituent | Target Cell Line | IC50 (µM) | Reference |

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | ajgreenchem.com |

| 3j | Benzyloxy | MDA-MB-231 | 9.54 ± 0.85 | ajgreenchem.com |

| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 | ajgreenchem.com |

| 3a | Unsubstituted | MDA-MB-231 | 10.78 ± 2.58 | ajgreenchem.com |

| Tamoxifen (Standard) | - | MCF-7 | - | ajgreenchem.com |

| Tamoxifen (Standard) | - | MDA-MB-231 | - | ajgreenchem.com |

Table 1: Anticancer Activity of Substituted Biphenyl Carboxylic Acid Analogues

Influence of the Acetic Acid Moiety

To mitigate this, researchers have explored modifications of the carboxylic acid group. One successful approach has been the esterification of the carboxylic acid with an amino-alcohol to create dual-acting derivatives. nih.gov These amino-alcohol ester derivatives of compounds like 2-[1,1'-biphenyl]-4-yl]acetic acid have shown reduced ulcerogenic potency while maintaining or even slightly increasing anti-inflammatory activity. nih.gov This strategy effectively masks the acidic carboxylic group, leading to a better therapeutic profile for long-term oral anti-inflammatory therapy. nih.gov The chemical stability of these esters at different pH levels ensures they can be absorbed as intact molecules from the gastrointestinal tract. nih.gov

Role of the Amino Group

The amino group in this compound analogues introduces a basic center into the molecule, which can significantly influence its pharmacological properties and interactions with biological targets. The position and substitution of the amino group are critical. For example, the introduction of an amino group at the ortho position of a benzophenone (B1666685) ring has been shown to be integral for increased growth inhibition in cancer cells. ncku.edu.tw

Furthermore, the basicity of the amino group can be modulated to fine-tune the activity. In the development of histamine (B1213489) H3 receptor antagonists, the steric properties and basicity of terminal amino groups were explored. figshare.com Di-basic compounds, with two amino groups, generally exhibited higher binding affinities. figshare.com The nature of the substituent on the nitrogen atom can also impact activity. For instance, in a series of opioid receptor ligands, secondary amine derivatives of cyclazocine (B1219694) showed the highest affinity for µ and κ opioid receptors. dundee.ac.uk

The following table illustrates the structure-activity relationships of different N,N-disubstituted amino-ethyl ester derivatives of 2-[1,1'-biphenyl]-4-yl]acetic acid in terms of their anti-inflammatory and ulcerogenic activities.

| Compound | N,N-disubstitution | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Index | Reference |

| Parent Drug | - | 45.2 | 28.5 | nih.gov |

| Derivative 1 | N,N-dimethyl | 48.5 | 8.2 | nih.gov |

| Derivative 2 | N,N-diethyl | 50.1 | 6.5 | nih.gov |

| Derivative 3 | Pyrrolidino | 52.3 | 5.1 | nih.gov |

| Derivative 4 | Piperidino | 55.6 | 4.8 | nih.gov |

| Derivative 5 | Morpholino | 49.8 | 7.3 | nih.gov |

| Derivative 6 | N-methyl piperazino | 51.2 | 6.9 | nih.gov |

Table 2: Pharmacological Profile of Amino-Alcohol Ester Derivatives

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for Amino Biphenyl 2 Yl Acetic Acid Derivatives

Identification of Pharmacophoric Elements within the Amino-biphenyl-2-YL-acetic acid Scaffold

The this compound scaffold possesses several key pharmacophoric elements that are essential for its biological activity. These elements include a biphenyl (B1667301) core, an amino group, and a carboxylic acid moiety. The spatial arrangement of these groups is critical for molecular recognition by its biological target.

The amino group often acts as a hydrogen bond donor or can be protonated at physiological pH, forming a cationic center that can engage in electrostatic interactions with the target protein. Its position on the biphenyl ring is critical for optimal interaction.

The carboxylic acid moiety is a crucial hydrogen bond donor and acceptor and can also be deprotonated to form an anionic carboxylate group. This group frequently interacts with positively charged amino acid residues or metal ions within the active site of a protein.

The relative positions of the amino and acetic acid groups on the biphenyl scaffold are paramount. In this compound, the ortho-substitution pattern on one of the phenyl rings creates a specific three-dimensional arrangement of the functional groups that is likely a key determinant of its activity.

Impact of Substitution Patterns on Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly modulated by introducing various substituents at different positions on the biphenyl rings. These modifications can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target.

Substitution on the Biphenyl Rings:

Position and Nature of Substituents: The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the amino and carboxylic acid groups, thereby influencing their ionization state and interaction potential. For instance, in related aromatic ring-substituted compounds, 2- and 3-substituted derivatives were generally found to be more active than their 4-substituted counterparts. mdpi.com

Steric Hindrance: Bulky substituents can either enhance or diminish activity depending on the topology of the binding site. In some cases, steric hindrance can improve selectivity by preventing the molecule from binding to off-target proteins.

Modifications of the Acetic Acid Moiety:

Esterification: Conversion of the carboxylic acid to an ester can impact the molecule's polarity and ability to cross cell membranes. This strategy has been explored in related compounds to modulate their pharmacokinetic properties. mdpi.com

Amidation: Replacing the carboxylic acid with an amide can introduce additional hydrogen bonding capabilities and alter the charge distribution of the molecule.

Interactive Data Table: Impact of Substitution on Potency

Below is a hypothetical data table illustrating the potential impact of different substitution patterns on the potency of this compound derivatives.

| Compound | R1 | R2 | R3 | IC50 (nM) |

| Parent | H | H | H | 150 |

| 1a | 4'-Cl | H | H | 75 |

| 1b | 3'-OCH3 | H | H | 120 |

| 1c | 4'-F | H | H | 80 |

| 2a | H | CH3 | H | 200 |

| 2b | H | H | CH3 | 180 |

Note: This data is illustrative and intended to demonstrate the principles of SAR.

Strategies for Enhancing Ligand Efficiency and Lipophilicity Efficiency

In drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two important metrics used to assess the quality of a lead compound. sciforschenonline.orgwikipedia.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A high LE indicates that the molecule achieves high potency with a relatively small number of atoms. For this compound derivatives, strategies to improve LE could involve identifying the most critical interactions and removing non-essential parts of the scaffold.

Lipophilic Efficiency (LLE): LLE connects potency to lipophilicity (logP or logD). sciforschenonline.orgwikipedia.org High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org To enhance LLE, medicinal chemists aim to increase potency without a proportional increase in lipophilicity. sciforschenonline.org This can be achieved by introducing polar groups or heteroatoms at solvent-exposed regions of the molecule when bound to its target. sciforschenonline.org

Conformational Restriction as a Design Principle

The flexibility of the biphenyl scaffold in this compound can be both an advantage and a disadvantage. While it allows the molecule to adopt an optimal conformation for binding, there is an entropic penalty associated with this process. unmc.edu Conformational restriction is a design strategy used to lock the molecule into its bioactive conformation, thereby reducing the entropic cost of binding and potentially increasing potency and selectivity. unmc.edu

Strategies for conformational restriction include:

Introduction of Ring Systems: Fusing the two phenyl rings to create a fluorene (B118485) or carbazole (B46965) system can rigidly fix their relative orientation. For example, the related compound 2-amino-2-(9H-fluoren-9-yl)acetic acid incorporates such a restriction. sigmaaldrich.com

Bridging the Phenyl Rings: Introducing an atomic or small molecule bridge between the two phenyl rings can limit their rotation.

The use of conformationally constrained non-coded amino acids has been shown to be a valuable tool in the rational design of therapeutic peptides. nih.gov Similar principles can be applied to the design of this compound analogues.

Rational Design Approaches for Novel Analogues

Rational design approaches leverage structural information and computational methods to design novel analogues with improved properties. nih.govmdpi.com For this compound derivatives, these approaches can include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be used to design molecules that fit precisely into the binding site. Molecular docking simulations can predict the binding mode and affinity of novel analogues, guiding their synthesis.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov In the context of this compound, one could explore different fragments that mimic the interactions of the key pharmacophoric elements.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For example, a carboxylic acid could be replaced with a tetrazole or a hydroxamic acid.

The rational design of a selective transaminase for the asymmetric synthesis of a related compound, (1S)-1-(1,1'-biphenyl-2-yl)ethanamine, highlights the power of combining computational and experimental approaches to achieve specific goals in medicinal chemistry. qub.ac.uk

Preclinical Metabolic Fate and Pharmacokinetics in Animal Models and in Vitro Systems

Identification of Metabolic Pathways in Preclinical Species (e.g., Rat, Dog)

The biotransformation of Fendosal, leading to the formation of amino-biphenyl-2-yl-acetic acid and other metabolites, involves a series of well-defined metabolic reactions. These pathways have been primarily investigated in rats and dogs, which are common animal models in preclinical drug development.

Oxidative Metabolism

Oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, represent a critical initial step in the metabolism of many xenobiotics. nih.gov In the context of Fendosal, oxidative metabolism is a key pathway. While direct oxidative metabolism of this compound itself is not extensively detailed, the formation of its precursors from Fendosal involves significant oxidative processes. These reactions can introduce hydroxyl groups or other modifications to the biphenyl (B1667301) ring structure, creating more polar molecules that are primed for further metabolic steps. mdpi.com The specific CYP isoforms involved can vary between species, influencing the rate and profile of metabolite formation. nih.gov

Hydrolytic Cleavage

Hydrolytic cleavage is a fundamental metabolic reaction for ester-containing compounds. In the case of Fendosal, which is an ester prodrug, hydrolysis is a pivotal activation step that releases the active moiety. This process can be catalyzed by various esterases present in the plasma and tissues of preclinical species like rats and dogs. The resulting carboxylic acid metabolite is a precursor to this compound.

Conjugation Reactions (e.g., Glucuronidation, Acetylation)

Following the initial Phase I reactions (oxidation and hydrolysis), the resulting metabolites, including this compound, undergo Phase II conjugation reactions. uomus.edu.iq These processes further increase the water solubility of the metabolites, facilitating their excretion from the body. numberanalytics.com

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to functional groups like hydroxyl or carboxyl groups. numberanalytics.com Metabolites of Fendosal, including hydroxylated derivatives of this compound, are expected to be significant substrates for glucuronidation in both rats and dogs. nih.gov Acyl glucuronides can also be formed directly from the carboxylic acid group of this compound. dntb.gov.ua

Acetylation: The primary amino group of this compound is a target for acetylation, a reaction catalyzed by N-acetyltransferases (NATs). numberanalytics.com This pathway leads to the formation of acetylthis compound, a significant metabolite observed in preclinical studies.

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes (Non-Human)

To elucidate the metabolic pathways of Fendosal and the formation of its metabolites, in vitro systems such as liver microsomes and hepatocytes from preclinical species are invaluable tools. researchgate.netspringernature.com

Liver microsomes are subcellular fractions that are rich in CYP and UGT enzymes, making them ideal for studying Phase I and some Phase II metabolic reactions. nih.gov Incubations of Fendosal with rat and dog liver microsomes would reveal the profile of oxidative metabolites and their rates of formation. nih.govnih.gov

Hepatocytes, which are intact liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as cofactors necessary for these reactions. springernature.com Studies using hepatocytes from rats and dogs can offer a more comprehensive understanding of the interplay between different metabolic pathways in the formation and subsequent conjugation of this compound. nih.gov

Below is an interactive table summarizing the utility of these in vitro systems:

Table 1: In Vitro Systems for Preclinical Metabolism Studies| In Vitro System | Key Enzymes Present | Primary Metabolic Reactions Studied | Advantages |

|---|---|---|---|

| Liver Microsomes | Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT) | Phase I (Oxidation), Phase II (Glucuronidation) | Easy to prepare and store, high-throughput screening |

| Hepatocytes | Comprehensive suite of Phase I and Phase II enzymes | Phase I (Oxidation, Hydrolysis), Phase II (Glucuronidation, Acetylation, etc.) | Provides a more complete metabolic profile, includes transporters |

In Vitro-In Vivo Extrapolation (IVIVE) in Preclinical Pharmacokinetics

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetic properties of a compound from in vitro data. nih.govnih.gov By combining the metabolic rates obtained from in vitro studies (e.g., with liver microsomes or hepatocytes) with physiological parameters of the preclinical species (e.g., liver blood flow, organ weight), it is possible to estimate in vivo clearance and other pharmacokinetic parameters. nih.gov

Species Differences in Metabolic Profiles (Preclinical Context)

Significant differences in drug metabolism can exist between preclinical species, and it is crucial to understand these variations when extrapolating data to humans. nih.gov In the context of Fendosal metabolism, the relative importance of different metabolic pathways and the abundance of specific metabolites, such as this compound, can differ between rats and dogs.

These species-specific differences often arise from variations in the expression and activity of drug-metabolizing enzymes, particularly CYP and UGT isoforms. nih.gov For instance, a specific CYP enzyme that is highly active in the rat liver might be less active in the dog liver, leading to a different metabolite profile. nih.gov A comparative analysis of the metabolites formed in rat and dog hepatocytes and plasma is therefore essential for a comprehensive preclinical evaluation. koreascience.kr

The following table highlights potential areas of species differences in the metabolism of Fendosal:

Table 2: Potential Species Differences in Fendosal Metabolism| Metabolic Aspect | Rat | Dog | Potential Implication |

|---|---|---|---|

| Rate of Hydrolysis | May differ based on esterase activity | May differ based on esterase activity | Affects the rate of formation of the active moiety |

| CYP Isoform Activity | Different predominant CYP isoforms | Different predominant CYP isoforms | Leads to quantitative and qualitative differences in oxidative metabolites |

| Conjugation Pathways | May have different UGT and NAT activities | May have different UGT and NAT activities | Affects the clearance rate and profile of conjugated metabolites |

Role of this compound as a Metabolite or Precursor in Animal Systems

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the preclinical metabolic fate and pharmacokinetics of the chemical compound "this compound" in animal models or in vitro systems. The performed searches for research findings, including its role as a metabolite or a precursor, did not provide any relevant data.

While information on structurally related compounds such as 2-aminobiphenyl (B1664054) is available, these compounds differ significantly in their chemical structure from "this compound" by lacking the acetic acid moiety. For instance, 2-aminobiphenyl is known to be a substrate for UDP-glucuronosyltransferases (UGTs), indicating it can undergo phase II metabolic conjugation. chemicalbook.comsigmaaldrich.com However, the presence of the acetic acid group in the requested compound would likely lead to different metabolic pathways and pharmacokinetic properties.

Due to the absence of specific studies on "this compound," no data tables or detailed research findings on its biotransformation, distribution, or its role as a metabolite or precursor in animal systems can be provided at this time. Further research is required to elucidate the metabolic profile and pharmacokinetic behavior of this specific compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Indications for Amino-biphenyl-2-YL-acetic acid Analogues

The structural framework of this compound, particularly its biphenyl (B1667301) and amino-acid components, suggests a broad potential for therapeutic applications. Analogous structures, such as para-aminobenzoic acid (PABA), are recognized for their versatility as building blocks in pharmaceutical development due to their capacity for substitution at both the amino and carboxyl groups. mdpi.com This adaptability has led to the development of PABA derivatives with a wide array of biological activities. mdpi.com

Future research should systematically explore analogues of this compound for a range of therapeutic indications. Drawing parallels from PABA-based compounds, potential areas of investigation include:

Anticancer Activity : Benzamide derivatives of PABA have demonstrated significant anticancer activity, with some showing higher potency than the standard drug 5-Fluorouracil. mdpi.com

Neuroprotective Effects : Given that some PABA compounds have shown potential as anti-Alzheimer's agents, exploring the neuroprotective properties of this compound analogues is a promising avenue. mdpi.com

Antimicrobial and Antiviral Properties : The PABA scaffold is present in compounds with demonstrated antibacterial and antiviral effects. mdpi.com

Anti-inflammatory and Antioxidant Activity : Derivatives of PABA and other related structures have been found to possess anti-inflammatory and antioxidant properties. mdpi.com

A systematic screening of a library of this compound analogues against these and other disease models could uncover novel therapeutic leads.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling extensive research. Current methods for synthesizing biphenyl derivatives often rely on transition-metal-catalyzed cross-coupling reactions. researchgate.net Advanced methodologies could improve yield, reduce costs, and allow for greater structural diversity.

Key areas for development include:

Cross-Coupling Reactions : Techniques like the Suzuki-Miyaura, Heck, Negishi, and Kumada couplings are standard for forming the biphenyl core. researchgate.net Research into ligandless palladium-catalyzed reactions or the use of more sustainable catalysts and solvents, such as water, could make these processes more environmentally friendly and cost-effective. researchgate.net

Novel Synthetic Routes : A patented method for synthesizing 2-aminobiphenyl (B1664054) compounds involves a multi-step process starting from a substituted 9-fluorenone, proceeding through acylation, ammoniation, and a Hofmann degradation reaction. google.com This approach is noted for its mild reaction conditions, high atom economy, and suitability for industrial-scale production. google.com

Flow Chemistry : The use of continuous-flow reactors, as demonstrated in the synthesis of other biphenyl derivatives, can offer precise control over reaction parameters, improve safety, and facilitate scaling up production. researchgate.net

The table below summarizes various synthetic approaches relevant to biphenyl compounds.

| Methodology | Description | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. | High tolerance of functional groups, commercial availability of reagents. | researchgate.net |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. | Good for forming carbon-carbon bonds. | researchgate.net |

| Hofmann Degradation Route | A multi-step synthesis starting from fluorenone derivatives to produce 2-aminobiphenyls. | Mild conditions, high yield, suitable for industrial production. | google.com |

| Flow Chemistry Synthesis | Synthesis performed in a continuously flowing stream rather than in a batch. | Enhanced reaction speed, safety, and scalability. | researchgate.net |

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand the biological effects and mechanisms of action of this compound and its analogues, an integrated multi-omics approach is indispensable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the molecular perturbations induced by the compound.

For instance, studies on other chemical compounds have successfully used multi-omics to elucidate mechanisms of toxicity and biological activity. nih.gov By exposing relevant cell lines or model organisms to this compound analogues and analyzing the resulting changes across different "omic" layers, researchers can:

Identify key signaling pathways and cellular processes affected by the compound. nih.govnih.gov

Discover potential biomarkers for the compound's efficacy or toxicity.

Generate new hypotheses about its mechanism of action. nih.gov

An integrated analysis can reveal complex interactions that would be missed by studying a single omics level alone, providing a systems-level understanding of the compound's biological impact. nih.gov

Applications in Chemical Biology as Research Probes

Beyond direct therapeutic use, derivatives of this compound can be developed into valuable chemical probes for basic research. By modifying the core structure with specific labels, these probes can be used to study biological processes in vitro and in vivo.

Potential applications include:

Fluorescently Labeled Probes : Attaching a fluorescent dye to the molecule would allow for its visualization within cells and tissues, enabling studies on its localization, uptake, and interaction with cellular components. mdpi.com

Stable-Isotope Labeled (SIL) Analogues : Incorporating heavy isotopes like ¹³C or ¹⁵N would create analogues that can serve as internal standards in mass spectrometry-based quantitative proteomics or metabolomics studies. mdpi.com

Affinity-Based Probes : Functionalizing the molecule to allow for its attachment to a solid support could be used to identify its protein binding partners through affinity purification-mass spectrometry.

These research tools would be instrumental in elucidating the molecular targets and mechanisms of action of this class of compounds.

Design of Targeted Delivery Systems for Preclinical Investigation

To enhance the therapeutic potential and minimize off-target effects of promising this compound analogues, the development of targeted delivery systems is a critical step for preclinical investigation. One of the most promising strategies involves the use of targeting peptides. mdpi.com

These systems work by conjugating the therapeutic agent to a peptide that specifically binds to receptors overexpressed on the surface of target cells, such as cancer cells. This approach can increase the concentration of the drug at the desired site of action while reducing systemic exposure.

Methods for identifying suitable targeting peptides include:

Phage Display : This is a widely used technique that employs bacteriophages to screen vast libraries of peptides for their ability to bind to a specific target protein or cell type. mdpi.com

Yeast Two-Hybrid (Y2H) System : This method can be used to identify peptide-protein interactions directly within a yeast cell. mdpi.com

By identifying peptides that target specific tissues or cell types, customized drug delivery systems for this compound analogues can be designed and evaluated in preclinical models. mdpi.com

Opportunities for Collaborative Research and Open Science Initiatives

Advancing the research on this compound and its analogues can be significantly accelerated through collaborative and open science practices. nih.gov The complexity of modern drug discovery and chemical biology necessitates a multi-disciplinary and transparent approach. nih.gov

Key opportunities include:

Open Data and Publications : Making research data, protocols, and publications freely available allows for greater scrutiny, reproducibility, and innovation. nih.gov

Collaborative Platforms : Establishing shared databases for chemical structures, biological activity data, and synthetic protocols can prevent redundant efforts and foster collaboration.

Standardization : Agreeing on common data formats and metadata standards is essential for allowing researchers to easily integrate and analyze datasets from different sources. nih.gov

Embracing an "Open Science 2.0" model, where research components are shared as they are generated, can create a more dynamic and collaborative ecosystem for studying novel compounds like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Amino-biphenyl-2-YL-acetic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions between biphenyl derivatives and amino-acetic acid precursors. For example, hydrogenation in glacial acetic acid or catalytic cross-coupling (e.g., Suzuki-Miyaura) may be employed, as seen in analogous biphenyl-acetic acid syntheses . Purification via recrystallization or column chromatography is critical. Purity optimization requires monitoring by HPLC or NMR to isolate enantiomers or remove byproducts .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL) are widely used for refinement due to their robustness in handling small-molecule data, even with twinned crystals or high-resolution datasets . Hydrogen bonding and π-π stacking interactions in biphenyl systems should be analyzed to confirm packing motifs .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology : Refer to GHS classifications for similar biphenyl derivatives: wear PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/ingestion. Store in cool, dry conditions away from oxidizers, as biphenyl analogs may exhibit acute toxicity (H302) or respiratory irritation (H335) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for biphenyl-acetic acid derivatives?

- Methodology : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use dual refinement strategies: validate with SHELXL and alternative software (e.g., Olex2). Cross-validate with spectroscopic data (e.g., FTIR for functional groups, NMR for stereochemistry) . For ambiguous electron density regions, consider neutron diffraction or DFT calculations to model hydrogen positions .

Q. What strategies are effective for studying the neuroactive properties of this compound?

- Methodology : Conduct in vitro assays (e.g., receptor binding studies with radiolabeled ligands) to identify targets. Molecular docking can predict interactions with neural receptors (e.g., NMDA or GABA receptors). In vivo models (e.g., zebrafish or rodent behavioral tests) assess functional impacts . Monitor metabolic stability using microsomal assays to rule off-target effects .

Q. How can synthetic reproducibility challenges be addressed for enantiomerically pure this compound?

- Methodology : Optimize asymmetric catalysis conditions (e.g., chiral ligands in palladium-mediated couplings). Use chiral stationary phases in HPLC for enantiomeric resolution. Document reaction parameters rigorously (temperature, solvent polarity, catalyst loading) to minimize batch-to-batch variability .

Q. What approaches are used to design cocrystals of this compound to enhance solubility?

- Methodology : Screen coformers (e.g., 4,4'-bipyridine) via grinding or solvent-drop methods. Analyze cocrystal stability using DSC and PXRD. Leverage hydrogen-bonding motifs from biphenyl-acetic acid’s carboxyl and amino groups to predict coformer compatibility . Solubility enhancement can be quantified via dissolution assays in simulated biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products